Negishi Coupling Efficiency vs. 4-Chlorophenylzinc Iodide
In a direct head-to-head Ni-catalyzed Negishi coupling evaluation using identical reaction conditions, 4-methoxyphenylzinc iodide afforded the biaryl coupling product in 85% isolated yield when reacted with iodobenzene. Under the exact same protocol, the electron-deficient analog 4-chlorophenylzinc iodide delivered a significantly lower 51% yield [1].
| Evidence Dimension | Isolated product yield in Negishi cross-coupling |
|---|---|
| Target Compound Data | 85% isolated yield |
| Comparator Or Baseline | 4-Chlorophenylzinc iodide: 51% isolated yield |
| Quantified Difference | +34 percentage points (1.67-fold yield advantage) |
| Conditions | NiCl₂(dppp) catalyst, iodobenzene electrophile, THF solvent, room temperature to 50 °C |
Why This Matters
This 34-point yield differential directly impacts synthetic efficiency and material cost-per-gram of final product, making 4-methoxyphenylzinc iodide the demonstrably superior choice for electron-rich biaryl construction.
- [1] Gavryushin A, Kofink C, Manolikakes G, Knochel P. Efficient Cross-Coupling of Functionalized Arylzinc Halides Catalyzed by a Nickel Complex. Org Lett. 2005;7(22):4871-4874. View Source
